molecular formula C17 H18 Cl N7 O B1139109 4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide CAS No. 1817698-21-7

4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide

Numéro de catalogue B1139109
Numéro CAS: 1817698-21-7
Poids moléculaire: 371.82
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Novel potent MRCK inhibitor, blocking cancer cell invasion
BDP5290(cas 1817698-21-7) is a potent MRCK inhibitor with activity in cells, resulting in reduced MLC phosphorylation, cell motility and tumour cell invasion. BDP5290 demonstrated marked selectivity for MRCKβ over ROCK1 or ROCK2 for inhibition of myosin II light chain (MLC) phosphorylation in cells. While BDP5290 was able to block MLC phosphorylation at both cytoplasmic actin stress fibres and peripheral cortical actin bundles, the ROCK selective inhibitor Y27632 primarily reduced MLC phosphorylation on stress fibres. BDP5290 was also more effective at reducing MDA-MB-231 breast cancer cell invasion through Matrigel than Y27632. 

Applications De Recherche Scientifique

Propriétés

IUPAC Name

4-chloro-1-piperidin-4-yl-N-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN7O/c18-12-10-25(11-4-7-19-8-5-11)24-15(12)17(26)22-14-9-21-23-16(14)13-3-1-2-6-20-13/h1-3,6,9-11,19H,4-5,7-8H2,(H,21,23)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVZKUXLOLRECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C(=N2)C(=O)NC3=C(NN=C3)C4=CC=CC=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide

Q & A

A: BDP5290 functions as a potent and selective inhibitor of myotonic dystrophy-related Cdc42-binding kinases (MRCK) . These kinases play a crucial role in regulating cytoskeleton organization and dynamics by phosphorylating proteins like the myosin light chain (MLC) .

A: Research suggests that BDP5290, by inhibiting MRCK, can indirectly activate protein phosphatase 1 regulatory subunit 12C (PPP1R12C). This activation increases the binding of PPP1R12C to both PP1c (catalytic subunit of protein phosphatase 1) and MLC2a (atrial myosin light chain 2). Consequently, MLC2a is dephosphorylated, leading to reduced atrial contractility, a hallmark of AF .

A: Yes, in vitro studies using atrial HL-1 cells treated with BDP5290 showed increased binding of PPP1R12C to both PP1c and MLC2a. This ultimately resulted in the dephosphorylation of MLC2a .

A: BDP5290 exhibits marked selectivity for MRCK over closely related kinases like Rho-associated coiled-coil kinases 1 and 2 (ROCK1 and ROCK2) . This selectivity makes it a valuable tool for dissecting the specific roles of MRCK in various cellular processes.

A: Given its role in inhibiting MRCK, BDP5290 is being investigated for its potential in cancer therapy. Studies have shown that pharmacological MRCK inhibition, potentially through compounds like BDP5290, could have beneficial effects in cancers like glioma, skin cancer, and ovarian cancer .

A: While more research is needed, early studies indicate that BDP5290 might synergize with anti-PD-1 immunotherapy in treating breast cancer. This synergy could enhance tumor cell killing by promoting T-cell proliferation .

A: The development of potent and selective MRCK inhibitors like BDP5290 provides researchers with valuable tools to investigate the functions of MRCK in both normal and pathological conditions. This can potentially lead to a deeper understanding of diseases and the development of novel therapeutic strategies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.